Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl chloroacetate with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the thiazole ring attacks the ethyl chloroacetate, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its dual thiazole rings provide multiple reactive sites, making it a versatile compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C10H10N2O2S2 |
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Molecular Weight |
254.3 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C10H10N2O2S2/c1-2-14-9(13)3-7-4-16-10(12-7)8-5-15-6-11-8/h4-6H,2-3H2,1H3 |
InChI Key |
QYQWHBFKSPLZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CSC=N2 |
Origin of Product |
United States |
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